3-Chloro-4-(4-nitrophenoxy)biphenyl
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Overview
Description
3-Chloro-4-(4-nitrophenoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chlorine atom and a nitrophenoxy group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(4-nitrophenoxy)-1,1’-biphenyl typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 3-chlorobiphenyl with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-nitrophenoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3-Chloro-4-(4-nitrophenoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-(4-nitrophenoxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-chlorophenoxy)-1,1’-biphenyl: Similar structure but with a chlorine atom instead of a nitro group.
4-Nitrobiphenyl: Lacks the chlorine and phenoxy substituents.
3-Chloro-4-phenoxy-1,1’-biphenyl: Lacks the nitro group.
Uniqueness
3-Chloro-4-(4-nitrophenoxy)-1,1’-biphenyl is unique due to the presence of both a chlorine atom and a nitrophenoxy group, which impart distinct chemical and biological properties
Properties
CAS No. |
6945-85-3 |
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Molecular Formula |
C18H12ClNO3 |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
2-chloro-1-(4-nitrophenoxy)-4-phenylbenzene |
InChI |
InChI=1S/C18H12ClNO3/c19-17-12-14(13-4-2-1-3-5-13)6-11-18(17)23-16-9-7-15(8-10-16)20(21)22/h1-12H |
InChI Key |
QBPFRTRISMTXSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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